molecular formula C18H18N2O4 B5402988 N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide

Cat. No.: B5402988
M. Wt: 326.3 g/mol
InChI Key: VNVSNSFJQHHSHD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide is a complex organic compound that features a benzodioxole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the cyclization of catechol with formaldehyde. The resulting benzodioxole is then subjected to a Friedel-Crafts acylation reaction to introduce the propanoylamino group. The final step involves the coupling of the benzodioxole derivative with a benzamide precursor under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodioxole and benzamide derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in the active site of enzymes, while the amide group can form hydrogen bonds with key amino acids. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-3-(acetylamino)benzamide: Similar structure but with an acetyl group instead of a propanoyl group.

    N-(1,3-benzodioxol-5-ylmethyl)-3-(butanoylamino)benzamide: Similar structure but with a butanoyl group instead of a propanoyl group.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide is unique due to the specific combination of the benzodioxole and propanoylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-17(21)20-14-5-3-4-13(9-14)18(22)19-10-12-6-7-15-16(8-12)24-11-23-15/h3-9H,2,10-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVSNSFJQHHSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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